INF39

概述

描述

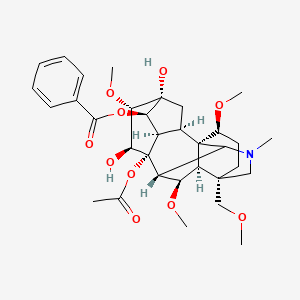

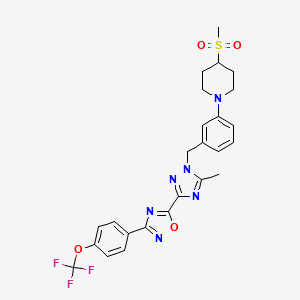

INF39 is a chemical compound known for its role as an irreversible and non-cytotoxic inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a protein complex involved in the immune response, particularly in the activation of inflammatory processes. This compound has been identified as a potential therapeutic agent for treating various inflammatory diseases due to its ability to inhibit the activation of the NLRP3 inflammasome .

科学研究应用

INF39 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: this compound is used as a tool compound to study the NLRP3 inflammasome and its role in various chemical pathways.

Biology: The compound is employed in biological studies to investigate the mechanisms of inflammasome activation and its regulation.

Medicine: this compound has shown potential as a therapeutic agent for treating inflammatory diseases such as inflammatory bowel disease, gout, and neurodegenerative disorders.

作用机制

INF39 exerts its effects by directly binding to the NLRP3 protein, thereby inhibiting its ATPase activity. This inhibition prevents the assembly and activation of the NLRP3 inflammasome, which in turn reduces the production of pro-inflammatory cytokines such as interleukin-1β and interleukin-18. The compound specifically targets the NLRP3 inflammasome without affecting other inflammasomes like NLRC4 or AIM2 .

安全和危害

未来方向

Given its properties and potential applications, Ethyl 2-(2-chlorobenzyl)acrylate could be a subject of future research in the field of medicinal chemistry. Its role as an irreversible inhibitor of the NLRP3 inflammasome suggests potential applications in the treatment of diseases where the NLRP3 inflammasome is implicated .

生化分析

Biochemical Properties

INF39 interacts with the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in innate immunity and inflammation . The compound specifically inhibits the activation of the NLRP3 inflammasome but does not inhibit other inflammasomes such as NLRC4 or AIM2 . The inhibition of the NLRP3 inflammasome by this compound is thought to occur through direct irreversible binding to NLRP3 and blocking its ATPase activity .

Cellular Effects

The effects of this compound on cells are primarily related to its ability to inhibit the activation of the NLRP3 inflammasome . This inhibition can reduce the production of pro-inflammatory cytokines like IL-1β and IL-18, which are typically produced when the NLRP3 inflammasome is activated . This compound has also been shown to reduce caspase-1 activation and pyroptosis in macrophages .

Molecular Mechanism

The molecular mechanism of action of this compound involves direct irreversible binding to the NLRP3 inflammasome, thereby inhibiting its activation . This binding likely occurs at the ATPase activity site of the NLRP3 protein . By inhibiting the activation of the NLRP3 inflammasome, this compound can reduce the production of pro-inflammatory cytokines and limit the inflammatory response .

Temporal Effects in Laboratory Settings

Given its irreversible binding to the NLRP3 inflammasome, it is likely that the effects of this compound persist as long as the protein complex remains inhibited .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have anti-inflammatory effects . For example, in a rat model of colitis, this compound was able to reduce systemic and colonic inflammation . The study found that significant increments of body weight were observed in inflamed rats under treatment with this compound at doses of 12.5, 25, and 50 mg/kg .

Metabolic Pathways

Given its role as an inhibitor of the NLRP3 inflammasome, it is likely that this compound influences pathways related to inflammation and innate immunity .

Transport and Distribution

Given its small molecular size and lipophilic nature, it is likely that this compound can readily diffuse across cell membranes .

Subcellular Localization

Given its role as an inhibitor of the NLRP3 inflammasome, it is likely that this compound localizes to the cytosol where the NLRP3 inflammasome is typically found .

准备方法

Synthetic Routes and Reaction Conditions

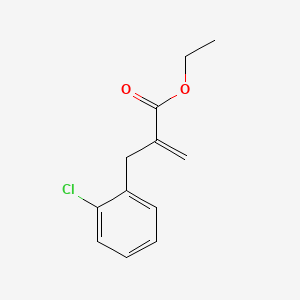

INF39, also known as ethyl 2-(2-chlorobenzyl)acrylate, can be synthesized through a series of chemical reactions. The synthesis typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-chlorobenzyl alcohol and ethyl acrylate.

Esterification: The 2-chlorobenzyl alcohol is esterified with ethyl acrylate in the presence of an acid catalyst to form ethyl 2-(2-chlorobenzyl)acrylate.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the consistent production of high-purity this compound .

化学反应分析

Types of Reactions

INF39 undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

Addition Reactions: The double bond in the acrylate moiety allows for addition reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

Addition Reactions: Reagents such as hydrogen halides or organometallic compounds can be used under controlled temperatures.

Hydrolysis: Acidic or basic aqueous solutions are used, often at elevated temperatures to accelerate the reaction.

Major Products

The major products formed from these reactions include substituted derivatives of this compound, such as amides or thiol esters, and hydrolysis products like 2-chlorobenzyl alcohol and the corresponding carboxylic acid .

相似化合物的比较

INF39 is unique in its irreversible and non-cytotoxic inhibition of the NLRP3 inflammasome. Similar compounds include:

MCC950: A well-known NLRP3 inhibitor that is reversible and has been extensively studied for its anti-inflammatory properties.

CY-09: Another NLRP3 inhibitor that acts by blocking the ATPase activity of NLRP3.

This compound stands out due to its irreversible binding and lack of cytotoxicity, making it a valuable tool for long-term studies and potential therapeutic applications .

属性

IUPAC Name |

ethyl 2-[(2-chlorophenyl)methyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO2/c1-3-15-12(14)9(2)8-10-6-4-5-7-11(10)13/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTAOWWAFBSFWSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)CC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。